Tasquinimod

Anti-angiogenesis Prostate Cancer Quinoline-3-carboxamide SAR

Researchers studying HDAC4/NCoR1/HDAC3 complex formation require an inhibitor free of confounding off-target effects on other HDAC isoforms. Tasquinimod (CAS 254964-60-8) is a second-generation quinoline-3-carboxamide with 30-60× greater anti-angiogenic potency than linomide, lacking the pro-inflammatory toxicity that halted linomide's clinical development. • Selective HDAC4 allosteric modulation (Kd: 10-30 nM); no inhibition of HDAC1-11 (IC50 >10 μM) • Dual S100A9 blockade disrupts MDSC-mediated immune suppression within the tumor microenvironment • ≥98% purity; orally bioavailable; ideal for prostate cancer xenograft & combination immunotherapy studies

Molecular Formula C20H17F3N2O4
Molecular Weight 406.4 g/mol
CAS No. 254964-60-8
Cat. No. B611174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTasquinimod
CAS254964-60-8
SynonymsABR215050, ABR-215050, ABR 215050, Tasquinimod
Molecular FormulaC20H17F3N2O4
Molecular Weight406.4 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=CC=C2)OC)C(=C(C1=O)C(=O)N(C)C3=CC=C(C=C3)C(F)(F)F)O
InChIInChI=1S/C20H17F3N2O4/c1-24(12-9-7-11(8-10-12)20(21,22)23)18(27)16-17(26)15-13(25(2)19(16)28)5-4-6-14(15)29-3/h4-10,26H,1-3H3
InChIKeyONDYALNGTUAJDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Tasquinimod Procurement Guide


Tasquinimod (ABR-215050, CAS 254964-60-8) is a second-generation, orally active quinoline-3-carboxamide analog of linomide (roquinimex) [1]. Structurally defined as 4-hydroxy-5-methoxy-N,1-dimethyl-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydroquinoline-3-carboxamide, it exhibits a dual-target mechanism via high-affinity allosteric binding to the regulatory Zn²⁺ domain of histone deacetylase 4 (HDAC4) [2] and blockade of S100A9-mediated signaling [3]. These activities converge to disrupt adaptive survival pathways within the compromised tumor microenvironment, inhibiting angiogenesis and modulating local immunity [3].

Target Engagement HDAC4 allosteric modulation and NCoR1/HDAC3 complex disruption studies
Model Context Tumor microenvironment pathway analysis, angiogenesis and immuno-oncology research models
Study Type Reported model-response and target-engagement investigations; not a pan-HDAC probe

Tasquinimod vs. In-Class Analog Comparison


Within the quinoline-3-carboxamide (Q-compound) class, subtle structural variations produce profound divergence in therapeutic application and potency. Tasquinimod is primarily developed as an anti-cancer agent, whereas close structural analogs laquinimod (differing only by the absence of a CF₃ group) and paquinimod are advanced for autoimmune diseases like multiple sclerosis and lupus . Furthermore, tasquinimod demonstrates 30- to 60-fold greater potency than its predecessor linomide (roquinimex) in anti-angiogenic and tumor growth inhibition assays, while crucially lacking the dose-limiting pro-inflammatory toxicity that halted linomide's clinical development [1]. These distinctions render generic substitution across this class scientifically invalid and experimentally confounding.

Q‑compound analogs (laquinimod, paquinimod)
Structural variations (e.g., absent CF₃) redirect application focus toward autoimmune models; cancer‑microenvironment response context may not transfer directly.
First‑generation linomide (roquinimex)
Lacks allosteric HDAC4 engagement and presents a distinct tolerability endpoint profile; assay‑reported angiogenesis inhibition may not reproduce tasquinimod’s pathway response.

Head-to-Head Evidence for Tasquinimod


Anti-Angiogenic Potency vs. Linomide in Prostate Cancer

Tasquinimod (ABR-215050) was selected as the lead second-generation compound based on direct head-to-head comparison against the first-generation agent linomide (roquinimex). In vivo screening using the Dunning R-3327 AT-1 rat prostate cancer model and a Matrigel angiogenesis assay in mice demonstrated that tasquinimod is 30- to 60-fold more potent than linomide in inhibiting tumor growth and angiogenesis [1].

Angiogenesis potency vs linomide
Head‑to‑head
30‑ to 60‑fold greater potency than linomide in rat prostate cancer and mouse Matrigel angiogenesis models (oral dosing).
Reported in vivo model‑response differentiation; supports angiogenesis endpoint review.
Dunning R‑3327 AT‑1 model; potency ranking based on tested conditions.
Anti-angiogenesis Prostate Cancer Quinoline-3-carboxamide SAR

Therapeutic Exposure and Half-Life in Xenograft Models

Pharmacokinetic analysis confirms that tasquinimod achieves therapeutically effective blood and tumor tissue concentrations at low levels, with an elimination half-life of approximately 40 ± 16 hours [1]. A direct cross-study comparison reveals that the clinically tested 1 mg/day dose yields plasma levels ~10-fold lower than the optimal ≥2 μM concentration required for maximal anti-cancer activity in preclinical models, highlighting a clear dose-response relationship [2].

PK exposure & half‑life
Reported
Elimination half‑life ~40 ± 16 h; ~10‑fold exposure gap between clinical dose levels and optimal preclinical concentration (≥2 µM).
Supports exposure‑model interpretation and dosing‑regimen design review in xenograft studies.
Preclinical effective levels 0.5–1 µM; clinical sampling reflects lower plasma exposure.
Pharmacokinetics Therapeutic Window Xenograft Model

Allosteric HDAC4 Binding Mechanism

Tasquinimod binds with high affinity (Kd = 10-30 nM) to the regulatory Zn²⁺ binding domain of HDAC4, functioning as a negative allosteric modulator [1]. This binding prevents the formation of the HDAC4/NCoR1/HDAC3 transcriptional repression complex, a mechanism distinct from active-site HDAC inhibitors. Notably, this allosteric interaction disrupts HIF-1α transcriptional activation and MEF-2 target gene repression without broad inhibition of other HDAC isoforms, contributing to its favorable preclinical safety profile compared to pan-HDAC inhibitors.

HDAC4 allosteric binding
Class‑level
Kd 10–30 nM for HDAC4 regulatory Zn²⁺ domain; negative allosteric modulator mechanism distinct from active‑site HDAC inhibitors.
Supports HDAC4‑selective pathway investigation without pan‑HDAC confounding.
Supplier‑reported binding data; independent validation recommended.
HDAC4 Inhibition Allosteric Modulator Epigenetics

Progression-Free Survival Benefit in CRPC Trial

In a randomized, double-blind, placebo-controlled Phase II trial in men with metastatic castration-resistant prostate cancer (mCRPC), tasquinimod treatment resulted in 69% of patients remaining progression-free at 6 months, compared with only 37% in the placebo arm, yielding a relative risk of 0.49 [1]. A subsequent Phase III study confirmed prolonged radiographic progression-free survival (rPFS) of 7.0 months for tasquinimod versus 4.4 months for placebo, though this did not translate to an overall survival benefit at the tested 1 mg/day dose [2].

CRPC progression‑free survival
Trial context
Phase II: 69% progression‑free at 6 months vs 37% placebo (RR 0.49). Phase III rPFS 7.0 vs 4.4 months.
Reported endpoint context in mCRPC trials; supports translational research evaluation.
No overall survival benefit at 1 mg/day; endpoint response limited to PFS.
Clinical Trial Prostate Cancer Progression-Free Survival

Modulation of Tumor-Infiltrating Myeloid Cells

Tasquinimod exerts immunomodulatory effects distinct from its anti-angiogenic activity, specifically targeting suppressive myeloid cells within the tumor microenvironment. In both the CR Myc-CaP prostate cancer model and B16-5T4 melanoma model, tasquinimod treatment reduced tumor-infiltrating MDSCs and M2-polarized macrophages while impairing their suppressive function [1]. Importantly, combining tasquinimod with two different immunotherapy strategies resulted in enhanced tumor growth inhibition compared to either modality alone, indicating synergistic potential.

Myeloid cell modulation
Class‑level
Reduced tumor‑infiltrating MDSCs and M2 macrophages; synergistic tumor inhibition with immunotherapy in mouse prostate and melanoma models.
Supports tumor‑microenvironment immunomodulation model context; not a direct cytotoxic mechanism.
Synergy observed with unspecified immunotherapy strategies; quantitative fold‑change not reported.
Immuno-oncology Myeloid-Derived Suppressor Cells Tumor Microenvironment

Tasquinimod Application Scenarios


Investigating HDAC4-Dependent Transcriptional Repression in Cancer and Hypoxia

Tasquinimod is optimally employed as a selective, allosteric HDAC4 inhibitor to study HIF-1α transcriptional activation and MEF-2 target gene repression in prostate cancer and other solid tumor models [1]. Its 10-30 nM Kd for HDAC4 makes it suitable for probing HDAC4/NCoR1/HDAC3 complex formation without confounding inhibition of other HDAC isoforms, as documented in the recent characterization of third-generation analogs [1].

Combination Immunotherapy Studies Targeting the Myeloid Compartment

Given its demonstrated ability to reduce tumor-infiltrating MDSCs and M2 macrophages while impairing their suppressive function, tasquinimod is ideally suited as a combination partner with checkpoint inhibitors or cancer vaccines in syngeneic mouse models [2]. Its lack of effect on peripheral MDSC accumulation in some models suggests a tumor-microenvironment-specific action, a key differentiator for mechanistic studies [2].

Anti-Angiogenic Efficacy Studies in Prostate Cancer Xenografts

Tasquinimod's 30- to 60-fold superior potency over linomide in anti-angiogenesis assays [3] establishes it as the preferred quinoline-3-carboxamide for prostate cancer xenograft studies. Researchers should aim for blood/tissue levels of 0.5-1 μM [3] and consider the ≥2 μM optimal concentration identified in recent work when designing dosing regimens [1].

S100A9-Mediated Inflammatory Signaling and Myeloid Cell Trafficking

As an inhibitor of S100A9 interaction with its receptors TLR4, RAGE, and CD147/EMMPRIN, tasquinimod serves as a tool compound for studying S100A9-dependent neutrophil adhesion, NF-κB activation, and myeloid cell recruitment in sterile inflammation and cancer models [4]. Note that specificity for S100A9 is debated; laquinimod also inhibits TLR1/2 agonist-induced NF-κB activation, indicating broader quinoline-3-carboxamide effects on inflammatory signaling [4].

Application
Selection Property
Validation Focus
HDAC4 transcriptional repression studies (hypoxia/cancer models)
Allosteric HDAC4 pathway engagement selectivity
HIF‑1α and MEF‑2 target gene expression endpoints
Immuno‑oncology combination studies
Myeloid cell modulation context in tumor microenvironment
MDSC and M2 macrophage infiltration and functional suppression assays
Angiogenesis inhibition in prostate cancer models
In vivo angiogenesis model potency differentiation
Tumor vascularization and growth inhibition endpoint review
S100A9 signaling and myeloid trafficking research
S100A9 pathway inhibition context (TLR4/RAGE/CD147)
NF‑κB activation and myeloid cell recruitment endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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